An In-depth Technical Guide to the Structure Elucidation of 5-Chloro-1H-indazole-3-carboxamide
An In-depth Technical Guide to the Structure Elucidation of 5-Chloro-1H-indazole-3-carboxamide
Introduction
In the landscape of medicinal chemistry and drug development, indazole derivatives represent a class of heterocyclic compounds with significant biological activity, including anti-tumor, anti-inflammatory, and antiviral properties.[1][2] The precise structural characterization of these molecules is a cornerstone of research and development, ensuring that biological activity can be correctly attributed and that synthetic pathways are validated. 5-Chloro-1H-indazole-3-carboxamide is a key scaffold and intermediate in the synthesis of more complex pharmaceutical agents.[2][3]
This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 5-Chloro-1H-indazole-3-carboxamide. It is designed for researchers, analytical scientists, and professionals in drug development who require a robust and logical approach to structural confirmation. We will move beyond simple data reporting to explain the causality behind experimental choices, demonstrating how orthogonal analytical techniques—mass spectrometry, 1D and 2D nuclear magnetic resonance, and X-ray crystallography—are synergistically employed to build an unassailable structural proof. The narrative follows a logical progression from establishing the molecular formula to mapping the intricate connectivity of the atomic framework.
Pre-analysis: Purity Assessment
Before embarking on detailed structural analysis, establishing the purity of the analyte is a critical prerequisite. Impurities, such as residual solvents, starting materials, or side-products, can introduce extraneous signals in spectroscopic analyses, leading to ambiguous data and potentially incorrect structural assignments.[4][5]
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) on a standard HPLC system with a UV detector.
-
Mobile Phase: Prepare a gradient system, for example, Mobile Phase A: 0.1% Formic Acid in Water, and Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
Injection & Gradient: Inject 5-10 µL of the sample. Run a gradient from 10% B to 95% B over 20 minutes to ensure elution of all components.
-
Detection: Monitor the eluent at a wavelength where the chromophore absorbs, such as 254 nm.
-
Analysis: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total peak area. For definitive structural work, purity should exceed 98%.[6][7]
Step 1: Elemental Composition and Molecular Weight via Mass Spectrometry
Mass spectrometry (MS) is the initial and indispensable tool for determining the molecular weight and elemental composition of a molecule.[8][9] High-Resolution Mass Spectrometry (HRMS) provides mass accuracy to within a few parts per million (ppm), allowing for the confident determination of the molecular formula.
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the ESI source. This is a soft ionization technique that typically generates the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.[8]
-
Mass Analysis: The TOF analyzer measures the mass-to-charge ratio (m/z) with high precision.
-
Data Processing: The instrument software calculates the elemental composition based on the accurate mass measurement.
Data Interpretation & Validation
For 5-Chloro-1H-indazole-3-carboxamide (C₈H₆ClN₃O), the expected monoisotopic mass is 195.0200. The presence of a chlorine atom provides a definitive isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum should exhibit two major peaks for the molecular ion, separated by approximately 2 Da, with a relative intensity ratio of ~3:1. This pattern is a powerful diagnostic tool for confirming the presence of a single chlorine atom.
| Parameter | Expected Value | Hypothetical Measured Value | Interpretation |
| Molecular Formula | C₈H₆ClN₃O | - | Confirmed by accurate mass. |
| [M+H]⁺ (³⁵Cl) | 196.0277 | 196.0275 | High accuracy confirms elemental composition. |
| [M+H]⁺ (³⁷Cl) | 198.0248 | 198.0246 | Confirms presence of Chlorine-37 isotope. |
| Isotope Ratio | ~3:1 | Observed | Validates the presence of one chlorine atom. |
The workflow for using mass spectrometry as the initial step in structure elucidation is outlined below.
Caption: Mass spectrometry workflow for formula confirmation.
Step 2: Constructing the Molecular Framework with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[1][10] A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is typically required for an unambiguous assignment.
¹H NMR Spectroscopy: Mapping the Protons
¹H NMR provides information on the number of chemically distinct protons, their local electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin coupling).
Protocol: ¹H NMR Acquisition
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Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, which can solubilize the compound and has exchangeable protons that do not interfere with the amide signals. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).[11]
-
Instrument Setup: Record the spectrum on a 400 MHz or higher field spectrometer.
-
Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Interpretation
The structure of 5-Chloro-1H-indazole-3-carboxamide has several key proton environments: three aromatic protons on the benzene ring, one proton on the indazole nitrogen (N-H), and two protons on the amide group (-NH₂).
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| 1-H (Indazole NH) | ~13.9 | Broad Singlet | 1H | Acidic proton, often broad due to exchange. Consistent with literature on indazoles.[12] |
| H-4 | ~8.1 | Doublet (d) | 1H | Deshielded by the pyrazole ring and adjacent to the electron-withdrawing chlorine at C5. |
| Amide (-NH₂) | ~7.8 and ~7.4 | Two Broad Singlets | 2H | Amide protons are often diastereotopic and can show separate, broad signals. |
| H-7 | ~7.6 | Doublet (d) | 1H | Ortho-coupled to H-6. |
| H-6 | ~7.4 | Doublet of Doublets (dd) | 1H | Coupled to both H-7 and H-4. |
Note: Chemical shifts are predictive and based on data for similar indazole structures.[1][3][13]
¹³C NMR Spectroscopy: Defining the Carbon Skeleton
¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule.
Protocol: ¹³C NMR Acquisition
-
Sample & Instrument: Use the same sample and spectrometer as for ¹H NMR.
-
Acquisition: Use a standard proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A longer acquisition time is typically needed due to the lower natural abundance of ¹³C.
Data Interpretation
The structure has eight unique carbons. Their expected chemical shifts can be predicted based on their chemical environment (e.g., attachment to electronegative atoms, aromaticity).
| Carbon Assignment | Expected δ (ppm) | Rationale |
| C=O (Amide) | ~162 | Typical chemical shift for a carboxamide carbonyl.[12] |
| C-3a, C-7a (bridgehead) | ~141, ~122 | Aromatic carbons at the ring fusion. |
| C-3 | ~135 | Carbon attached to the carboxamide group. |
| C-5 | ~127 | Carbon directly attached to the electron-withdrawing chlorine atom. |
| C-4, C-6, C-7 | ~122, ~121, ~111 | Aromatic CH carbons, with specific shifts influenced by the chloro-substituent. |
2D NMR: Unambiguous Connectivity Mapping
While 1D NMR provides a list of parts, 2D NMR shows how they are connected.[14][15] HSQC and HMBC are the workhorses for this task.
Protocol: 2D NMR Acquisition
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It is run using a standard pulse sequence.[16]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away (and sometimes four in conjugated systems). This is the key experiment for establishing the overall molecular connectivity. The pulse sequence is optimized for long-range J-couplings (typically 8-10 Hz).[17][18]
Integrated 2D NMR Data Interpretation
The true power of NMR is realized when all data are integrated to build a coherent structure.
Caption: Logical workflow for NMR data integration.
Key HMBC Correlations for 5-Chloro-1H-indazole-3-carboxamide:
The HMBC spectrum provides the definitive connections. The following correlations would be expected and are crucial for confirming the structure:
| Proton (¹H) | Correlates to Carbon (¹³C) | Significance of Correlation |
| H-4 | C-3, C-5, C-7a | Confirms the position of H-4 relative to the carboxamide (C-3), the chlorine-bearing carbon (C-5), and the ring junction (C-7a). |
| H-7 | C-5, C-3a | Connects the "bottom" part of the benzene ring to the chlorine-bearing carbon and the pyrazole ring. |
| 1-H (Indazole NH) | C-3, C-3a, C-7a | Confirms the proton is on the indazole nitrogen and links the two rings of the core structure. |
| Amide (-NH₂) | C=O, C-3 | Unequivocally links the amide group to the carbonyl carbon, and the entire carboxamide functional group to the C-3 position of the indazole ring. |
The visualization below illustrates these critical HMBC correlations that piece together the molecular puzzle.
Caption: Key HMBC correlations confirming connectivity.
Step 3: Absolute Confirmation with X-Ray Crystallography
While the combination of MS and comprehensive NMR analysis provides a definitive structure in solution, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure in the solid state.[1][19] It provides a three-dimensional model of the molecule, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is a common method to obtain diffraction-quality single crystals.
-
Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected.[20][21]
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined to yield the final crystal structure.
The result is an absolute confirmation of the atomic arrangement, leaving no structural ambiguity.
Conclusion
The structure elucidation of 5-Chloro-1H-indazole-3-carboxamide is a systematic process that relies on the convergence of evidence from multiple, orthogonal analytical techniques. High-resolution mass spectrometry establishes the correct elemental formula and confirms the presence of chlorine through its distinct isotopic signature. A full suite of 1D and 2D NMR experiments then builds the molecular framework piece by piece: ¹H and ¹³C NMR identify the constituent parts, HSQC links protons to their parent carbons, and crucially, HMBC provides the long-range correlations that stitch the entire molecule together. Each piece of data is self-validating and cross-corroborated by the other techniques, culminating in an unambiguous structural assignment. For ultimate confirmation, single-crystal X-ray crystallography provides an irrefutable three-dimensional model. This integrated, evidence-based approach represents the gold standard in chemical research, ensuring the scientific integrity required for advancing drug discovery and development.
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